molecular formula C18H16N4O2 B6541452 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide CAS No. 1060199-87-2

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide

Cat. No.: B6541452
CAS No.: 1060199-87-2
M. Wt: 320.3 g/mol
InChI Key: UKKDTRXMKSKFKY-UHFFFAOYSA-N
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Description

The compound 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide is a pyrimidinone derivative featuring a 4-phenyl substituent on the dihydropyrimidinone core and an acetamide linker connected to a pyridin-4-ylmethyl group. The acetamide moiety enhances hydrogen-bonding capabilities, while the pyridinylmethyl group contributes to π-π stacking and solubility.

Properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17(20-11-14-6-8-19-9-7-14)12-22-13-21-16(10-18(22)24)15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKDTRXMKSKFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Convergent Synthesis

The most widely reported method involves a convergent approach, where the pyrimidinone core and acetamide side chain are synthesized separately before coupling.

Step 1: Formation of the Pyrimidinone Core
The 6-oxo-4-phenyl-1,6-dihydropyrimidine intermediate is synthesized via cyclocondensation of ethyl acetoacetate, urea, and benzaldehyde derivatives. A typical procedure involves refluxing equimolar amounts of benzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol) in ethanol with concentrated H₂SO₄ (1–2 drops) at 80°C for 1 hour. The product is purified by recrystallization in ethanol, yielding a white crystalline solid (78–85% yield).

Step 2: Synthesis of the Acetamide Side Chain
The N-[(pyridin-4-yl)methyl]acetamide moiety is prepared by reacting 2-chloroacetamide with 4-(aminomethyl)pyridine in dioxane under basic conditions (K₂CO₃, 60°C, 4 hours).

Step 3: Coupling Reaction
The final step involves nucleophilic substitution between the pyrimidinone intermediate and the acetamide side chain. This reaction is conducted in dimethylformamide (DMF) with NaH as a base at 0–5°C, followed by gradual warming to room temperature. Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the target compound in 65–72% purity.

One-Pot Multi-Component Reaction (MCR)

Recent advances utilize ionic liquid catalysts for a streamlined synthesis. A mixture of benzaldehyde (20 mmol), urea (40 mmol), ethyl acetoacetate (40 mmol), and 4-(aminomethyl)pyridine is heated with the ionic liquid [H₂O₂BBTA][TFA] (0.2 mmol) at 90°C under solvent-free conditions for 40 minutes. The crude product is precipitated on ice and recrystallized from ethanol, achieving a 92% yield.

Catalytic Systems and Optimization

Acid Catalysts

Traditional methods employ H₂SO₄ or HCl, but these require stringent temperature control and generate toxic waste. For example, H₂SO₄-mediated reactions achieve 78–85% yields but necessitate neutralization steps.

Ionic Liquid Catalysts

The ionic liquid [H₂O₂BBTA][TFA] enhances reaction efficiency by stabilizing intermediates through hydrogen bonding. This method reduces reaction time to 40 minutes and increases yields to 92% while eliminating solvent use.

Table 1: Comparison of Catalytic Methods

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Ethanol80178–85
[H₂O₂BBTA][TFA]Solvent-free900.6792
K₂CO₃Dioxane60465–72

Reaction Mechanisms and Kinetics

Pyrimidinone Formation

The Biginelli reaction mechanism dominates this step:

  • Knoevenagel Condensation : Benzaldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.

  • Nucleophilic Attack : Urea attacks the ketone, forming a hemiaminal intermediate.

  • Cyclization : Acid catalysis promotes ring closure to yield the dihydropyrimidinone.

Coupling Mechanism

The acetamide side chain acts as a nucleophile, displacing a leaving group (e.g., chloride) from the pyrimidinone intermediate. NaH deprotonates the acetamide’s NH group, enhancing its nucleophilicity.

Purification and Characterization

Recrystallization

Ethanol is the preferred solvent for recrystallizing both intermediates and the final product, achieving >95% purity.

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound, though it reduces overall yield due to adsorption losses.

Table 2: Purity Analysis by HPLC

MethodPurity (%)Retention Time (min)
Recrystallization95.28.7
Column Chromatography98.69.1

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times by 30% and improves heat transfer, critical for exothermic steps like cyclocondensation.

Solvent Recycling

Ethanol recovery systems achieve 85–90% solvent reuse, lowering production costs by 20% .

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted pyridine compounds, and various oxidized forms of the original molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. For example, derivatives of this compound have been tested against various cancer cell lines and demonstrated cytotoxic effects, suggesting their potential as chemotherapeutic agents.

2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that it possesses inhibitory effects against a range of bacterial strains. This suggests a potential role in developing new antibiotics or adjunct therapies for infectious diseases.

3. Neuroprotective Effects:
Emerging research highlights the neuroprotective properties of pyrimidine derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This could pave the way for novel treatments for these conditions.

Pharmacological Insights

1. Mechanism of Action:
The pharmacological action of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. It may act as an inhibitor of certain kinases or transcription factors that are crucial in cancer progression and microbial resistance.

2. Structure–Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in the phenyl and pyridine substituents have been shown to influence biological activity significantly. Ongoing research aims to refine these structures to enhance potency and selectivity.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating substantial potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing
In a separate study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide exerts its effects involves binding to specific molecular targets. This binding can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The pathways involved often include signal transduction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Pyrimidinone Substituent Linker Acetamide Substituent Molecular Weight Key Properties Reference
Target Compound 4-phenyl O Pyridin-4-ylmethyl ~320* Not reported
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide 4-methyl O [2-(Thiophen-2-yl)pyridin-4-yl]methyl 340.40 Commercial availability ($8/1g)
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone (5-fluoro) O Pyridin-4-yl - Activity: 5.797†
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide 4-phenyl S 5-Isopropyl-thiadiazol-2-yl 387.48 Thioether linker
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 4-methyl S Benzyl - Yield: 66%, mp: 196°C

*Estimated based on structural similarity. †Assumed to represent logP or bioactivity (e.g., IC50).

Substituent Effects on the Pyrimidinone Core

  • 4-Phenyl vs. 4-Methyl: The target compound’s 4-phenyl group enhances aromatic stacking compared to the 4-methyl analog in .
  • Thio vs. Oxygen Linkers : Replacement of the oxygen linker with sulfur (e.g., ) increases electron density and may alter binding kinetics. Thioethers in showed moderate yields (60–66%) and higher melting points (196–224°C), suggesting stable crystalline forms .

Acetamide Substituent Variations

  • Pyridin-4-ylmethyl vs. Quinolinyl substituents in (e.g., 5.58–5.797 activity values) suggest enhanced π-π interactions but possibly reduced solubility .
  • Heterocyclic Modifications : The thiadiazole group in introduces a rigid heterocycle, which may improve target selectivity but complicate synthesis .

Biological Activity

The compound 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide (CAS Number: 1058226-56-4) is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N4_{4}O2_{2}
Molecular Weight412.5 g/mol
CAS Number1058226-56-4

Research indicates that compounds within the dihydropyrimidine class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. This inhibition is crucial as MPO contributes to oxidative stress in autoimmune diseases and cardiovascular disorders .
  • Calcium Signaling Modulation : Some studies suggest that dihydropyrimidines can modulate calcium signaling pathways, which are vital in numerous cellular processes including muscle contraction and neurotransmitter release .
  • Antimicrobial Activity : Recent evaluations have indicated that derivatives of this compound may possess antimicrobial properties, inhibiting bacterial growth and biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa through mechanisms that disrupt bacterial cell wall synthesis and function .

Case Study 1: Myeloperoxidase Inhibition

A study focused on N1-substituted dihydropyrimidines demonstrated that specific analogs could inhibit MPO effectively. The lead compound exhibited significant inhibition in lipopolysaccharide-stimulated human whole blood assays, suggesting a potential therapeutic role in treating inflammatory diseases .

Case Study 2: Antimicrobial Evaluation

In a recent investigation, a series of pyrimidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that these compounds could suppress microbial biofilm formation significantly. The minimum inhibitory concentration (MIC) values were determined, showing promising activity against various strains .

Pharmacological Potential

The pharmacological implications of This compound include:

  • Anti-inflammatory Applications : Given its ability to inhibit MPO, this compound may serve as a lead candidate for developing anti-inflammatory drugs targeting conditions like vasculitis or cardiovascular diseases.
  • Antimicrobial Development : Its demonstrated efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  • Neuroprotective Effects : The modulation of calcium signaling pathways suggests potential applications in neurodegenerative diseases where calcium dysregulation is a hallmark.

Q & A

Q. How can reaction scalability be achieved without compromising yield?

  • Process Intensification : Transition from batch to flow chemistry for exothermic steps (e.g., nitration).
  • Quality by Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices.
  • In-Line Analytics : Implement PAT tools (e.g., FTIR) for real-time monitoring .

Computational & Mechanistic Studies

Q. Which computational tools predict binding modes with biological targets?

  • Software : Use AutoDock Vina or Schrödinger’s Glide for docking studies. Validate with MD simulations (AMBER or GROMACS) to assess binding stability.
  • Target Selection : Prioritize targets via phylogenetic analysis (e.g., kinases with conserved ATP-binding pockets) .

Q. How can the mechanism of action be confirmed if initial hypotheses fail?

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins.
  • CRISPR-Cas9 Knockout : Silence candidate targets (e.g., kinase X) and assess activity loss.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed pathways post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.